REACTION_CXSMILES
|
[CH2:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1>[N+]([O-])(O)=O.O>[CH2:2]1[CH2:3][CH2:4][CH2:5][CH2:6][CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:1]1
|
Name
|
Nafion
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CCCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
For the flow reactor, the membrane tubing was initially prepared
|
Type
|
CUSTOM
|
Details
|
by flushing both "tubes" with 10% nitric acid at 60°
|
Type
|
CUSTOM
|
Details
|
Thereafter the reactor was flushed with feed (e.g. cyclohexane) and water (in the appropriate "tubes")
|
Type
|
CUSTOM
|
Details
|
at the conclusion of each reaction
|
Type
|
CUSTOM
|
Details
|
was provided by a calibrated syringe pump
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C1CCCCCCCCCCC1
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1>[N+]([O-])(O)=O.O>[CH2:2]1[CH2:3][CH2:4][CH2:5][CH2:6][CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:1]1
|
Name
|
Nafion
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CCCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
For the flow reactor, the membrane tubing was initially prepared
|
Type
|
CUSTOM
|
Details
|
by flushing both "tubes" with 10% nitric acid at 60°
|
Type
|
CUSTOM
|
Details
|
Thereafter the reactor was flushed with feed (e.g. cyclohexane) and water (in the appropriate "tubes")
|
Type
|
CUSTOM
|
Details
|
at the conclusion of each reaction
|
Type
|
CUSTOM
|
Details
|
was provided by a calibrated syringe pump
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C1CCCCCCCCCCC1
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1>[N+]([O-])(O)=O.O>[CH2:2]1[CH2:3][CH2:4][CH2:5][CH2:6][CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:1]1
|
Name
|
Nafion
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CCCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
For the flow reactor, the membrane tubing was initially prepared
|
Type
|
CUSTOM
|
Details
|
by flushing both "tubes" with 10% nitric acid at 60°
|
Type
|
CUSTOM
|
Details
|
Thereafter the reactor was flushed with feed (e.g. cyclohexane) and water (in the appropriate "tubes")
|
Type
|
CUSTOM
|
Details
|
at the conclusion of each reaction
|
Type
|
CUSTOM
|
Details
|
was provided by a calibrated syringe pump
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C1CCCCCCCCCCC1
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1>[N+]([O-])(O)=O.O>[CH2:2]1[CH2:3][CH2:4][CH2:5][CH2:6][CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:1]1
|
Name
|
Nafion
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CCCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
For the flow reactor, the membrane tubing was initially prepared
|
Type
|
CUSTOM
|
Details
|
by flushing both "tubes" with 10% nitric acid at 60°
|
Type
|
CUSTOM
|
Details
|
Thereafter the reactor was flushed with feed (e.g. cyclohexane) and water (in the appropriate "tubes")
|
Type
|
CUSTOM
|
Details
|
at the conclusion of each reaction
|
Type
|
CUSTOM
|
Details
|
was provided by a calibrated syringe pump
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C1CCCCCCCCCCC1
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1>[N+]([O-])(O)=O.O>[CH2:2]1[CH2:3][CH2:4][CH2:5][CH2:6][CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:1]1
|
Name
|
Nafion
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CCCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
For the flow reactor, the membrane tubing was initially prepared
|
Type
|
CUSTOM
|
Details
|
by flushing both "tubes" with 10% nitric acid at 60°
|
Type
|
CUSTOM
|
Details
|
Thereafter the reactor was flushed with feed (e.g. cyclohexane) and water (in the appropriate "tubes")
|
Type
|
CUSTOM
|
Details
|
at the conclusion of each reaction
|
Type
|
CUSTOM
|
Details
|
was provided by a calibrated syringe pump
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C1CCCCCCCCCCC1
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |